Benzene, 1-bromo-4-(2-chloro-1-fluoroethyl)-
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Overview
Description
Benzene, 1-bromo-4-(2-chloro-1-fluoroethyl)- is a polysubstituted benzene derivative characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-4-(2-chloro-1-fluoroethyl)- typically involves multiple steps, starting from benzene. The introduction of bromine, chlorine, and fluorine substituents can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃). Chlorination and fluorination can be similarly achieved using appropriate halogenating agents under controlled conditions .
Industrial Production Methods: Industrial production of such polysubstituted benzenes often involves large-scale electrophilic aromatic substitution reactions. The process requires stringent control of reaction conditions to ensure the selective introduction of substituents and to minimize the formation of undesired by-products .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-bromo-4-(2-chloro-1-fluoroethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups like bromine and chlorine enhances the compound’s reactivity towards nucleophiles.
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions, although the existing substituents may influence the reactivity and orientation of incoming groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under elevated temperatures.
Electrophilic Substitution: Typical reagents include halogens (Br₂, Cl₂) and catalysts like FeBr₃ or AlCl₃.
Major Products:
Nucleophilic Substitution: Products include phenols or amines, depending on the nucleophile used.
Electrophilic Substitution: Products vary based on the substituent introduced, such as further halogenated benzenes.
Scientific Research Applications
Benzene, 1-bromo-4-(2-chloro-1-fluoroethyl)- finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its ability to undergo nucleophilic and electrophilic substitution reactions. The electron-withdrawing nature of the substituents influences the reactivity and stability of the compound. In biological systems, it may interact with specific molecular targets, such as enzymes, by forming covalent bonds or through non-covalent interactions .
Comparison with Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Shares similar halogen substituents but differs in the position of the fluorine atom.
1-Bromo-4-fluorobenzene: Lacks the chlorine substituent, resulting in different reactivity and applications.
4-Bromo-1-chloro-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group, which significantly alters its chemical properties.
Properties
CAS No. |
61592-50-5 |
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Molecular Formula |
C8H7BrClF |
Molecular Weight |
237.49 g/mol |
IUPAC Name |
1-bromo-4-(2-chloro-1-fluoroethyl)benzene |
InChI |
InChI=1S/C8H7BrClF/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5H2 |
InChI Key |
QRUTWZYZUYEUNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)F)Br |
Origin of Product |
United States |
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